molecular formula C11H18ClN B145491 N-Ethyl-beta-methyl-phenethylamineHydrochloride CAS No. 91339-14-9

N-Ethyl-beta-methyl-phenethylamineHydrochloride

Cat. No.: B145491
CAS No.: 91339-14-9
M. Wt: 199.72 g/mol
InChI Key: GUISMOVLTQRUSW-UHFFFAOYSA-N
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Description

N-Ethyl-beta-methyl-phenethylamineHydrochloride is an organic compound belonging to the phenethylamine class This compound is a derivative of phenethylamine, which is known for its role as a central nervous system stimulant

Mechanism of Action

Target of Action

N-Ethyl-2-phenylpropan-1-amine hydrochloride, also known as N-Ethyl-beta-methyl-phenethylamine Hydrochloride, is classified as a phenethylamine . Phenethylamines are known to interact with a variety of targets in the body, including monoamine oxidase (MAO), a key enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

The compound’s interaction with its targets leads to changes in the levels of these neurotransmitters. By inhibiting MAO, phenethylamines like N-Ethyl-2-phenylpropan-1-amine hydrochloride can increase the levels of these neurotransmitters in the brain, leading to various physiological effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoamine pathway. By inhibiting the action of MAO, this compound prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission and various downstream effects, depending on the specific neurotransmitter involved .

Pharmacokinetics

It is likely metabolized primarily by the liver, with MAO playing a key role in its breakdown .

Result of Action

The increase in neurotransmitter levels resulting from the inhibition of MAO can lead to a variety of effects, depending on the specific neurotransmitter involved. For example, increased dopamine levels can lead to enhanced mood and increased motivation, while increased norepinephrine levels can lead to increased alertness and energy .

Action Environment

The action of N-Ethyl-2-phenylpropan-1-amine hydrochloride can be influenced by various environmental factors. For example, the presence of certain foods or medications can affect the activity of MAO and thus the effectiveness of this compound. Additionally, individual differences in MAO activity can also influence the compound’s effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-beta-methyl-phenethylamineHydrochloride can be synthesized through the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) as a catalyst in pure anhydrous ethanol. The reaction requires three equivalents of hydrochloric acid (HCl) to produce the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-beta-methyl-phenethylamineHydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Ethyl-beta-methyl-phenethylamineHydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role as a neuromodulator.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-beta-methyl-phenethylamineHydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other phenethylamine derivatives. Its ethyl and methyl substitutions enhance its stability and bioavailability, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-ethyl-2-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-12-9-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUISMOVLTQRUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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